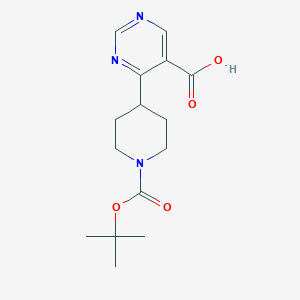

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

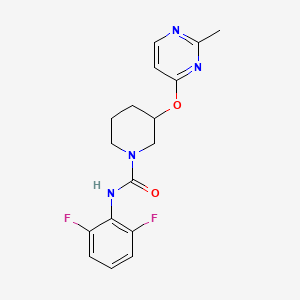

The compound “4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as 4-aryl piperidines . These compounds are often used as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs) , which are a class of drugs that work by inducing the degradation of specific proteins.

Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid and related compounds play significant roles in the synthesis of various bioactive molecules. For instance, their use in the development of analogues of tetrahydrofolic acid showcases the manipulation of these compounds for specific biological activities. Such analogues were investigated for their potential as substrates for mouse liver folylpolyglutamate synthetase and inhibitors for dihydrofolate reductase, key enzymes in folate metabolism and cellular growth processes. Despite varied activity profiles, this research highlights the strategic structural modifications employed to explore therapeutic potentials (Rosowsky et al., 1994).

Photoinduced CO-Release Studies

In the field of photopharmacology, derivatives of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid have been utilized to develop novel ruthenium(II) dicarbonyl complexes. These complexes are studied for their ability to release carbon monoxide upon photoactivation, a property that is leveraged to design PhotoCORMs (photoactivated CO-releasing molecules). Such molecules hold promise for therapeutic applications where controlled CO release can be beneficial, demonstrating the versatile applications of these compounds in creating responsive therapeutic agents (Bischof et al., 2013).

Asymmetric Synthesis

The compound and its derivatives are instrumental in asymmetric synthesis, showcasing their utility in generating enantiomerically pure compounds. This is particularly relevant in the synthesis of piperidine dicarboxylic acid derivatives, where such compounds serve as key intermediates. The ability to generate specific stereochemistry through asymmetric synthesis is crucial for the development of compounds with desired biological activities, reflecting the importance of these derivatives in medicinal chemistry (Xue et al., 2002).

Novel Conjugates for Biomedical Applications

Derivatives of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid have been explored as building blocks for the development of peptide nucleic acid (PNA) bioconjugates with ruthenium(II) dicarbonyl complexes. These conjugates are of interest for biosensing and biomedical applications, illustrating the potential of these compounds in creating bioactive molecules that can interact with biological systems in specific ways. The development of such conjugates underscores the role of these derivatives in advancing biomedical research and therapeutic strategies (Bischof et al., 2013).

Mécanisme D'action

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex, which is a three-part complex consisting of the PROTAC molecule, the target protein, and an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound affects the protein homeostasis network, a highly regulated system responsible for maintaining the health and productivity of cells . By causing the degradation of specific target proteins, it can disrupt the normal functioning of these networks and lead to various downstream effects .

Pharmacokinetics

The compound’s semi-flexible nature may impact its bioavailability and pharmacokinetic properties .

Result of Action

The result of the compound’s action is the targeted degradation of specific proteins. This can have various molecular and cellular effects, depending on the function of the degraded protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the rigidity incorporated into the linker region of bifunctional protein degraders like this compound may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .

Orientations Futures

The development of PROTACs is a rapidly advancing field, with potential applications in the treatment of a wide range of diseases. The use of 4-aryl piperidines as linkers in PROTACs is an area of ongoing research . Future work may focus on optimizing the properties of these linkers to improve the efficacy and selectivity of PROTACs.

Propriétés

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-6-4-10(5-7-18)12-11(13(19)20)8-16-9-17-12/h8-10H,4-7H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTKDMVYWRARNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)

![(Z)-ethyl 2-methyl-4-(((4-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2837534.png)

![Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2837535.png)

![5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2837541.png)

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]oxirane-2-carboxamide](/img/structure/B2837542.png)

![2-[4-(3-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2837545.png)

![2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2837550.png)

![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2837551.png)